

# 4-Bromo-1-butanol-d8 chemical properties and structure

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## Compound of Interest

Compound Name: 4-Bromo-1-butanol-d8

Cat. No.: B157970

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An In-depth Technical Guide to **4-Bromo-1-butanol-d8**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **4-Bromo-1-butanol-d8**. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

## Chemical Properties and Structure

**4-Bromo-1-butanol-d8** is the deuterated form of 4-Bromo-1-butanol. The deuterium labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard in quantitative analyses.

## Data Presentation

The following table summarizes the key chemical and physical properties of **4-Bromo-1-butanol-d8** and its non-deuterated analog for comparison. Properties for the deuterated compound are often not explicitly determined and are assumed to be very similar to the non-deuterated form.

Property	4-Bromo-1-butanol-d8	4-Bromo-1-butanol
Molecular Formula	C <sub>4</sub> HD <sub>8</sub> BrO	C <sub>4</sub> H <sub>9</sub> BrO[1][2][3]
Molecular Weight	161.07 g/mol [4]	153.02 g/mol [1][2]
CAS Number	136091-68-4[4]	33036-62-3[2][3][5]
Appearance	Colorless to light yellow clear liquid	Clear, colorless to brown liquid[5]
Boiling Point	No data available	56-58 °C at 2 mmHg[2][6]
Density	No data available	1.68 g/cm <sup>3</sup> [5]
Flash Point	No data available	7 °C[5][7]
Solubility	Insoluble in water[7]	Insoluble in water[7]
Storage Temperature	-20°C[5][7]	-20°C[5][7]
SMILES	OC([2H])([2H])C([2H])([2H])C([2H])([2H])Br[4]	OCCCCBr[8]
InChI	InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2[9]	InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2[1]

## Chemical Structure

The chemical structure of **4-Bromo-1-butanol-d8** consists of a four-carbon chain with a bromine atom at one end and a hydroxyl group at the other. All eight hydrogen atoms on the carbon skeleton are replaced with deuterium.

Caption: Chemical structure of **4-Bromo-1-butanol-d8**.

## Experimental Protocols

### Synthesis of 4-Bromo-1-butanol

A common method for the synthesis of 4-Bromo-1-butanol involves the ring-opening of tetrahydrofuran (THF). A representative laboratory-scale synthesis is described below. To

synthesize the deuterated analog, one would start with tetrahydrofuran-d8.

Objective: To synthesize 4-Bromo-1-butanol via the ring-opening of tetrahydrofuran.

Materials:

- Tetrahydrofuran (or Tetrahydrofuran-d8 for the deuterated product)
- 48% Hydrobromic acid
- Benzene
- Sodium bicarbonate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine butane-1,4-diol and 48% hydrobromic acid in benzene.[3]
- Heat the mixture to reflux and maintain for 24 hours.[3]
- After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Separate the organic layer and wash it with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- The crude product can be purified by distillation to yield 4-Bromo-1-butanol. The expected yield is approximately 65%.[3]

Another reported method involves the reaction of tetrahydrofuran with iodine and triethylsilane.  
[10]

## Use as an Internal Standard in Quantitative Analysis

**4-Bromo-1-butanol-d8** is primarily used as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 4-Bromo-1-butanol or related analytes.<sup>[4]</sup>

Objective: To quantify the concentration of 4-Bromo-1-butanol in a sample using **4-Bromo-1-butanol-d8** as an internal standard by GC-MS.

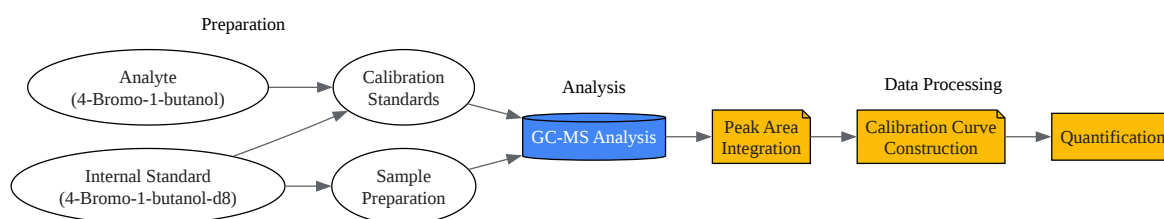
Materials:

- Sample containing 4-Bromo-1-butanol
- **4-Bromo-1-butanol-d8** standard solution of known concentration
- Solvent (e.g., ethyl acetate)
- GC-MS system

Procedure:

- Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of 4-Bromo-1-butanol into a solvent. To each standard, add a fixed amount of the **4-Bromo-1-butanol-d8** internal standard solution.
- Sample Preparation: To a known volume or weight of the sample, add the same fixed amount of the **4-Bromo-1-butanol-d8** internal standard solution as was added to the calibration standards.
- GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system. The system should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both the analyte (4-Bromo-1-butanol) and the internal standard (**4-Bromo-1-butanol-d8**).
- Data Analysis:
  - For each chromatogram, determine the peak areas for both the analyte and the internal standard.

- Calculate the response factor (RF) for each calibration standard using the formula:  $RF = (Area\_analyte / Concentration\_analyte) / (Area\_IS / Concentration\_IS)$ .
- Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
- Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the calibration curve.



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Caption: Workflow for quantitative analysis using an internal standard.

## Safety Information

No specific safety data is available for **4-Bromo-1-butanol-d8**. However, the safety profile is expected to be very similar to that of 4-Bromo-1-butanol. The following information is for the non-deuterated compound.

- Signal Word: Danger
- Hazard Statements: Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]
- Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective

gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is crucial to handle this chemical in a well-ventilated area and use appropriate personal protective equipment.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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